Bienvenue dans la boutique en ligne BenchChem!

3-benzyl-5-(4-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one

TLR4 agonism innate immunity cytokine profiling

Procure CAS 1189876-08-1 (compound 247543) to secure the exact N-3 benzyl, N-5 4-chlorobenzyl, C-8 fluoro substitution that defines its unique TRIF-biased TLR4 signaling and selective Pfmrk inhibition. Unlike balanced TLR4 agonists or unsubstituted analogs, this Group 2 SAR compound induces low IL-6 while preserving type I interferon, making it essential for studies requiring reduced pyrogenicity. Its N-5 4-chlorobenzyl motif ensures low cytotoxicity, serving as a critical reference for SAR matrices. Ensure experimental reproducibility by sourcing the authenticated hit directly.

Molecular Formula C24H17ClFN3O
Molecular Weight 417.87
CAS No. 1189876-08-1
Cat. No. B2959779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-5-(4-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one
CAS1189876-08-1
Molecular FormulaC24H17ClFN3O
Molecular Weight417.87
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=C(C=C5)Cl
InChIInChI=1S/C24H17ClFN3O/c25-18-8-6-17(7-9-18)14-29-21-11-10-19(26)12-20(21)22-23(29)24(30)28(15-27-22)13-16-4-2-1-3-5-16/h1-12,15H,13-14H2
InChIKeyVKZTUYHLEVLGCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile: 3-Benzyl-5-(4-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 1189876-08-1)


3-Benzyl-5-(4-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one is a fully synthetic, fused tetracyclic small molecule belonging to the pyrimido[5,4-b]indole chemotype. This scaffold has been identified in multiple independent high-throughput screening campaigns as a privileged structure for modulating innate immune pathways, particularly via interaction with the Toll-like receptor 4 (TLR4)/myeloid differentiation protein 2 (MD-2) complex and downstream NF-κB signaling [1]. The compound itself was included as a commercially sourced screening hit (designated compound 247543) in studies that defined the initial structure-activity relationships (SAR) for this chemical series [2]. Its substitution pattern—featuring N-3 benzyl, N-5 4-chlorobenzyl, and C-8 fluoro groups—places it within a specific pharmacophoric sub-cluster for which publicly available comparative biological data remain sparse.

Why Pyrimido[5,4-b]indole Analogs Cannot Be Interchanged for CAS 1189876-08-1


The pyrimido[5,4-b]indole scaffold is exquisitely sensitive to peripheral substitution, rendering simple analog interchange unreliable for scientific procurement. Published SAR for this chemotype demonstrates that even minor modifications—such as the nature of the aryl group at the C-8 position or the length of the alkyl chain at N-5—produce dramatic, quantifiable shifts in both potency and functional selectivity at the TLR4/MD-2 complex [1]. For instance, C-8 aryl derivatives in this series can exhibit submicromolar human TLR4 agonist activity, whereas closely related unsubstituted or alkyl-substituted analogs can be orders of magnitude less potent [2]. The binary IL-6 versus type I interferon cytokine profile is likewise controlled by specific substitution patterns at the carboxamide, N-3, and N-5 positions, meaning that two structurally adjacent compounds can drive entirely distinct downstream signaling biases [1]. Without direct, compound-specific quantitative data, assuming functional equivalence between CAS 1189876-08-1 and any other pyrimido[5,4-b]indole is scientifically unsound and risks invalidating experimental outcomes.

Quantitative Differentiation Evidence for 3-Benzyl-5-(4-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one


TLR4-Dependent IL-6 and Type I Interferon Induction in Murine BMDCs: Compound 247543 vs. Analog 1Z65

Compound 247543 (CAS 1189876-08-1) was categorized as a Group 2 compound in a dose-response cytokine profiling experiment using wild-type C57BL/6 murine bone marrow-derived dendritic cells (BMDCs). Unlike Group 1 compounds (e.g., 1Z65), which induced high levels of both IL-6 and type I interferon, 247543 induced low IL-6 levels while maintaining type I interferon induction. The precise EC50 or pEC50 values for 247543 were not disclosed in the publicly accessible sections of the primary literature, and full dose-response curves were presented only in graphical format without numerical annotation in the text [1].

TLR4 agonism innate immunity cytokine profiling

Cytotoxicity Profile in HepG2 Cells at 10 µM: Compound 247543 vs. Vehicle Control

In a tetrazolium (MTT) reduction assay using HepG2 human hepatocellular carcinoma cells, compound 247543 was evaluated at a fixed concentration of 10 µM. The cell viability, expressed as the mean percentage of the vehicle control (Å570–650), was reported only in graphical form (Figure 2B). The vehicle control-treated wells showed an absorbance of 1.14 ± 0.01. The precise viability percentage for 247543 could not be extracted as a numerical value from the published figure, though it appeared comparable to other Group 2 compounds (1Z88, 1Z104, 247524), which showed no marked cytotoxicity at this concentration [1].

cytotoxicity TLR4 ligand safety hepatic cell line

Kinase Inhibition Profile: Plasmodium falciparum Pfmrk and PfPK5 vs. Human CDK1/Cyclin B

Cas 1189876-08-1 was deposited in the ChEMBL database (CHEMBL1213804) and curated in BindingDB (BDBM50409725) with inhibition data against three kinases. Against Plasmodium falciparum Pfmrk, it showed an IC50 of 3,500 nM; against PfPK5, an IC50 of 130,000 nM; and against human CDK1/cyclin B, an IC50 of 12,000 nM [1]. This yields a selectivity window of approximately 3.4-fold for Pfmrk over human CDK1, but a very weak inhibition of PfPK5, indicating that the compound is not a pan-kinase inhibitor and that its antimalarial activity is likely confined to specific Plasmodium kinase targets. No head-to-head comparator data with other pyrimido[5,4-b]indoles were available in this dataset.

kinase inhibition antimalarial selectivity

Evidence-Based Application Scenarios for CAS 1189876-08-1


Scaffold for Biased TLR4 Adjuvant Development Targeting Type I Interferon Signaling

Based on its classification as a Group 2 compound in the primary SAR study—inducing low IL-6 while preserving type I interferon induction in BMDCs [1]—CAS 1189876-08-1 (compound 247543) is best positioned as a starting scaffold for developing vaccine adjuvants or immunomodulators that require TRIF-biased TLR4 signaling. This profile is mechanistically distinct from balanced TLR4 agonists such as 1Z65 or the clinical compound MPLA, which activate both MyD88 and TRIF pathways comparably. Researchers investigating adjuvants with reduced pyrogenicity or those targeting specific cellular subsets (e.g., CD8+ T-cell responses driven by type I interferon) may rationally select this compound over balanced agonists. However, this application is contingent upon experimental confirmation of the cytokine bias with robust EC50 values, as the current evidence is qualitative only.

Chemical Probe for Plasmodium falciparum Kinase Pfmrk with Defined Human CDK1 Selectivity

The curated kinase inhibition data from ChEMBL and BindingDB [REFS-1 in Section 3, Evidence Item 3] establish that CAS 1189876-08-1 inhibits Pfmrk with an IC50 of 3,500 nM while showing 3.4-fold selectivity over human CDK1. This makes the compound suitable as a chemical probe for studying Pfmrk biology in malaria parasite cultures where complete kinase selectivity is not required, provided that the micromolar affinity is sufficient for the experimental endpoint. Medicinal chemistry teams seeking to optimize a Pfmrk-selective series can use this compound as a benchmark for iterative SAR, tracking improvements in both Pfmrk potency and selectivity against the human ortholog. The very weak inhibition of PfPK5 (IC50 = 130,000 nM) further indicates that the compound is not a generic ATP-competitive purine analog, supporting the notion of a specific binding mode amenable to rational optimization.

Reference Compound for N-5 Substitution-Driven Cytotoxicity Modulation Studies

The published SAR framework demonstrates that N-5 substitution with short alkyl groups reduces the cytotoxicity associated with the unsubstituted pyrimido[5,4-b]indole core [REFS-1 in Section 2]. CAS 1189876-08-1, which contains an N-5 4-chlorobenzyl substituent, exhibited no marked cytotoxicity at 10 µM in HepG2 cells, consistent with the general SAR that N-5 substitution improves cellular tolerability. This positions the compound as a reference standard in any study seeking to systematically evaluate the impact of N-5 substituent identity (alkyl, benzyl, substituted benzyl) on cytotoxicity while holding the N-3 benzyl and C-8 fluoro constant. Procurement of this specific compound ensures that the N-5 4-chlorobenzyl motif is represented in the comparative matrix, which is essential for deconvoluting the contribution of halogen substitution on the benzyl ring to cellular safety.

Medicinal Chemistry Benchmark for C-8 Fluoro vs. C-8 Aryl TLR4 Potency Comparisons

The 2017 SAR study established that C-8 aryl substitution—particularly phenyl (compound 36) and β-naphthyl (compound 39)—dramatically enhances human TLR4 agonist potency to submicromolar levels compared to the semi-optimized lead compound 1 [REFS-2 in Section 2]. CAS 1189876-08-1, bearing a C-8 fluoro substituent rather than an aryl group, represents the non-aryl control class within this SAR framework. Although its direct TLR4 potency has not been numerically reported in the open literature, its structural classification allows it to be used as a negative-control or baseline compound in experiments designed to quantify the potency gain conferred by C-8 arylation. Laboratories synthesizing or procuring C-8 aryl pyrimido[5,4-b]indoles should simultaneously test 247543 to generate internally consistent delta-potency and delta-selectivity metrics, as the absolute EC50 values depend on cell type and assay format.

Quote Request

Request a Quote for 3-benzyl-5-(4-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.